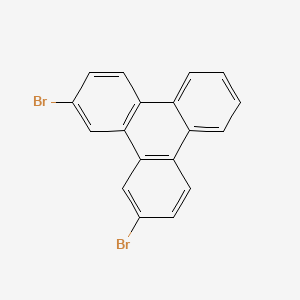

2,11-Dibromotriphenylene

Description

Contextualizing Triphenylene (B110318) Scaffolds in Modern Organic Chemistry

Triphenylene is a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, forming a planar and highly symmetric disc-shaped structure. byjus.com This molecular scaffold is notable for its delocalized 18-π-electron system, which imparts significant resonance stability. byjus.com In modern organic chemistry, the triphenylene core is a fundamental component in the design of discotic liquid crystals. byjus.comresearchgate.net Its flat, disc-like geometry promotes self-assembly into highly ordered columnar mesophases, which can act as one-dimensional pathways for charge transport. byjus.comresearchgate.net This property is highly desirable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net

Beyond liquid crystals, the rigid and stable nature of the triphenylene scaffold makes it an ideal component for constructing porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). byjus.com The ability to introduce various functional groups at multiple substitution sites on the triphenylene ring allows for the fine-tuning of the framework's physical and chemical properties, such as porosity, gas storage capacity, and conductivity. byjus.com The synthesis of triphenylene derivatives is often achieved through methods like the oxidative cyclization of ortho-terphenyls, a reaction that can be adapted to produce both symmetrically and unsymmetrically substituted molecules. researchgate.net

The Unique Significance of Dibrominated Triphenylenes in Molecular Design

The introduction of bromine atoms onto the triphenylene scaffold, creating dibrominated triphenylenes, is a key strategy in molecular design. Halogenation, and specifically bromination, provides a powerful tool for modifying the electronic properties of the aromatic core and for introducing reactive handles for further chemical transformations. mdpi.comchemicalbook.com The bromine atoms, being electron-withdrawing, can influence the π-stacking interactions between triphenylene units, which is crucial for promoting stable columnar liquid crystalline phases. wikipedia.org

The primary significance of dibrominated triphenylenes lies in their role as versatile synthetic intermediates. The carbon-bromine bond serves as a reactive site for a variety of cross-coupling reactions, which are fundamental to modern organic synthesis. wikipedia.orglibretexts.org Reactions such as the Suzuki-Miyaura coupling, Ullmann reaction, and Yamamoto coupling allow chemists to precisely attach other molecular fragments to the triphenylene core. wikipedia.orglibretexts.orgrsc.org This capability enables the construction of complex, extended architectures, including conjugated polymers, dendrimers, and elaborate multi-component systems with tailored functionalities for advanced materials applications. wikipedia.orgorganic-chemistry.org For instance, a dibrominated triphenylene can be used as a precursor to form a diazide for use in click chemistry, further expanding its synthetic utility. organic-chemistry.org

Evolution of Research on 2,11-Dibromotriphenylene: A Comprehensive Overview

Research into this compound is intrinsically linked to the advancement of synthetic organic chemistry, particularly the development of transition metal-catalyzed cross-coupling reactions. While early research on triphenylene focused on its fundamental properties, the pursuit of functional materials necessitated methods for its precise functionalization. The development of reactions like the Ullmann coupling, which uses copper to couple aryl halides, provided an early pathway to larger biaryl structures. byjus.comwikipedia.orgorganic-chemistry.org

The advent of palladium- and nickel-catalyzed reactions, such as the Suzuki-Miyaura and Yamamoto couplings, marked a significant leap forward. libretexts.orgrsc.orgnih.gov These methods offered milder reaction conditions, greater functional group tolerance, and higher yields, making molecules like this compound more accessible and valuable as building blocks. rsc.orgnih.gov The evolution of research can thus be seen not as a focus on the isolated molecule itself, but on its utility as a precursor. Scientists have increasingly used this specific isomer to create well-defined, unsymmetrical derivatives. The 2,11-substitution pattern provides a specific geometry that influences the packing and electronic communication in the resulting larger molecules, a critical factor in designing materials for organic electronics and liquid crystals.

Research Scope and Objectives Pertaining to this compound

The primary research objective for the synthesis and use of this compound is to leverage it as a strategic intermediate for the creation of advanced functional materials. The specific positioning of the bromine atoms at the 2 and 11 positions dictates the trajectory for molecular elaboration, leading to specific target structures with desired properties.

Key research objectives include:

Synthesis of Novel Liquid Crystalline Materials: Utilizing the dibromo- intermediate in cross-coupling reactions to attach flexible side chains. The goal is to study how the 2,11-substitution pattern affects the self-assembly behavior and the resulting mesophase properties, which are critical for display technologies.

Development of Organic Semiconductors: Employing this compound as a core building block to construct extended conjugated systems. The objective is to synthesize materials with high charge carrier mobility for applications in OFETs and photovoltaics. The specific isomerism influences the intermolecular electronic coupling and solid-state packing.

Creation of Precursors for Light-Emitting Materials: Functionalizing the 2,11-positions to tune the photophysical properties, such as fluorescence and absorption spectra. cymitquimica.com This research aims to develop new emitters for OLEDs with improved efficiency and color purity.

Elaboration of Complex Molecular Architectures: Using the two bromine "handles" to build complex, multi-triphenylene systems or to attach the triphenylene unit to other functional moieties. The objective is to explore fundamental structure-property relationships in novel supramolecular assemblies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 24253-51-8 chemicalbook.com |

| Molecular Formula | C₁₈H₁₀Br₂ |

| Molecular Weight | 386.08 g/mol |

| Appearance | Solid (Typical) |

| Solubility | Generally soluble in organic solvents |

Table 2: Synthetic Utility of this compound

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with an organoboron compound to form C-C bonds. libretexts.orgrsc.org |

| Ullmann Coupling | Copper-mediated coupling of aryl halides to form biaryl compounds. byjus.comwikipedia.orgorganic-chemistry.org |

| Yamamoto Coupling | Nickel-mediated homocoupling of aryl bromides to form new aryl-aryl bonds. rsc.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of C-N bonds. |

| Sonogashira Coupling | Palladium-catalyzed coupling with a terminal alkyne to form C-C bonds. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H10Br2 |

|---|---|

Molecular Weight |

386.1 g/mol |

IUPAC Name |

2,11-dibromotriphenylene |

InChI |

InChI=1S/C18H10Br2/c19-11-5-7-15-13-3-1-2-4-14(13)16-8-6-12(20)10-18(16)17(15)9-11/h1-10H |

InChI Key |

DVTDTJRMYOMSKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C=C(C=C3)Br)C4=C(C2=C1)C=CC(=C4)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,11 Dibromotriphenylene and Its Derivatives

Established Synthetic Routes to the Triphenylene (B110318) Core

The creation of the C₁₈H₁₂ triphenylene skeleton is the foundational step. Several distinct strategies have been developed, each with its own advantages regarding precursor availability, reaction conditions, and scalability.

Oxidative cyclization, most notably the Scholl reaction, is a classic method for synthesizing PAHs via intramolecular C-C bond formation. This approach typically involves the treatment of a suitable precursor, such as o-terphenyl, with a combination of a Lewis acid and an oxidant. The reaction proceeds through an electrophilic aromatic substitution mechanism, where protonation or coordination to the Lewis acid generates an arenium ion that attacks an adjacent aromatic ring, leading to cyclodehydrogenation.

Common reagents used for this transformation include iron(III) chloride (FeCl₃), molybdenum(V) chloride (MoCl₅), or a mixture of aluminum chloride (AlCl₃) and copper(II) chloride (CuCl₂). While effective for generating the triphenylene core, these methods often require harsh conditions, high temperatures, and can suffer from low yields and the formation of polymeric side products due to the aggressive nature of the reagents .

| Precursor | Reagent System | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| o-Terphenyl | FeCl₃ | Dichloromethane (CH₂Cl₂) | Room Temperature | Moderate (~40-60%) |

Modern synthetic chemistry offers milder and more versatile routes to the triphenylene core using transition-metal catalysis. Palladium-catalyzed reactions are particularly prominent, with the [2+2+2] cyclotrimerization of alkynes being a powerful strategy. In this approach, a precursor like 2-ethynylbiphenyl undergoes cyclization in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a Pd(II) species, to form the triphenylene ring system in a single, highly efficient step.

This method provides significant advantages over classical approaches, including milder reaction conditions, higher yields, and excellent functional group tolerance, allowing for the synthesis of substituted triphenylene derivatives directly [5, 6].

| Precursor | Catalyst | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| 2-Ethynylbiphenyl | Pd(PPh₃)₄ | Toluene | Reflux | High (>80%) |

The Diels-Alder reaction, a [4+2] cycloaddition, provides a robust and predictable method for constructing six-membered rings. In the context of triphenylene synthesis, this strategy involves the reaction of a diene with a dienophile to build the polycyclic framework incrementally. For instance, a bis-diene can react with an alkyne dienophile, followed by a subsequent aromatization step (e.g., dehydrogenation) to yield the final triphenylene structure. This bottom-up approach allows for the precise installation of substituents on the precursor molecules, which translates to well-defined substitution patterns in the final product.

Photochemical reactions offer a unique pathway to the triphenylene core. The Mallory photocyclization reaction is a key example, involving the ultraviolet (UV) irradiation of a cis-stilbene-type precursor. For triphenylene synthesis, a compound such as 2,2'-divinylbiphenyl can be used. Upon irradiation, an intramolecular cyclization occurs to form a dihydrophenanthrene-like intermediate. This intermediate is not stable and is subsequently oxidized, often by dissolved oxygen or an added oxidant like iodine (I₂), to afford the fully aromatic triphenylene system. This method is notable for proceeding under neutral, room-temperature conditions, although reaction times can be long and quantum yields may vary.

Targeted Bromination Strategies for 2,11-Dibromotriphenylene

Once the unsubstituted triphenylene core is obtained, the next critical phase is the introduction of bromine atoms at the specific 2 and 11 positions. The electronic structure of triphenylene renders the β-positions (2, 3, 6, 7, 10, and 11) more electron-rich and thus more susceptible to electrophilic aromatic substitution than the α-positions (1, 4, 5, 8, 9, and 12). The challenge lies in achieving selective disubstitution at the desired 2,11-positions while avoiding the formation of other isomers, such as the symmetric 2,7-dibromotriphenylene, and preventing over-bromination .

Achieving high regioselectivity in the bromination of triphenylene requires careful selection of the brominating agent and precise control of reaction conditions. Direct bromination of triphenylene with elemental bromine (Br₂) often leads to a mixture of polybrominated products. A more controlled and widely adopted method utilizes N-Bromosuccinimide (NBS) as the electrophilic bromine source [4, 7].

Research has demonstrated that reacting triphenylene with two equivalents of NBS in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), at room temperature provides a reliable route to this compound. Under these conditions, the reaction preferentially yields the target 2,11-isomer along with the 2,7-isomer. The desired this compound can then be isolated from this mixture through purification techniques like column chromatography or fractional recrystallization. The yield of the isolated 2,11-isomer is typically moderate, reflecting the inherent difficulty in perfectly controlling the substitution pattern on a symmetric PAH core .

| Starting Material | Reagent | Solvent | Conditions | Major Products | Isolated Yield of 2,11-Isomer |

|---|---|---|---|---|---|

| Triphenylene | N-Bromosuccinimide (NBS) (2.0 equiv.) | N,N-Dimethylformamide (DMF) | Room Temperature, 24h | This compound and 2,7-Dibromotriphenylene | ~40-50% |

Influence of Precursor Structures on Bromination Positionality

The regioselectivity of bromination on the triphenylene core is profoundly influenced by the electronic and steric properties of the substituents already present on the aromatic scaffold. researchgate.netmdpi.com The inherent structure of the precursor molecule dictates where the bromine atoms will be introduced, a critical factor in the synthesis of specifically functionalized triphenylene derivatives.

Electrophilic aromatic substitution on the unsubstituted triphenylene core generally favors the β-position (e.g., C-2) over the more sterically hindered α-position (e.g., C-1). researchgate.net However, the strategic placement of activating or deactivating groups on the precursor can override this intrinsic preference. For instance, the presence of electron-donating alkoxy groups can direct bromination to the α-positions of the electron-rich rings. researchgate.net

A study on a hexasubstituted triphenylene precursor containing four alkoxy and two methoxycarbonyl groups demonstrated that electrophilic bromination with N-bromosuccinimide (NBS) preferentially occurred at the α-positions (C-5 or C-8) of the electron-rich rings. researchgate.net In contrast, nitration of the same precursor showed a different regiochemical outcome, highlighting the subtle interplay between the electrophile and the substrate. researchgate.net

The synthesis of unsymmetrically substituted triphenylenes often involves a "bottom-up" approach, where the triphenylene core is constructed from functionalized precursors like ortho-terphenyls. uea.ac.ukuea.ac.uk This strategy allows for precise control over the substitution pattern, which in turn governs the position of subsequent bromination. For example, the oxidative cyclization of a terphenyl precursor can yield a tetra-substituted triphenylene, leaving specific positions available for selective bromination. uea.ac.uk

The choice of brominating agent and reaction conditions also plays a crucial role. mdpi.com While agents like N-bromosuccinimide (NBS) in solvents such as tetrahydrofuran (B95107) (THF) can offer high regioselectivity, other reagents may be less selective. mdpi.com

Table 1: Influence of Precursor Substitution on Bromination Regioselectivity

| Precursor Substituent Pattern | Bromination Position | Reference |

| Unsubstituted Triphenylene | Preferentially β-position (e.g., C-2) | researchgate.net |

| Four alkoxy and two methoxycarbonyl groups | Preferentially α-position (C-5 or C-8) | researchgate.net |

| 2,3,6,7,10,11-Hexa(alkoxy)triphenylene | 1,5- and 1,8-dinitro isomers upon nitration (related electrophilic substitution) | researchgate.net |

| Tetra-alkoxytriphenylene | Unexpected regiochemical outcomes depending on the electrophile (bromo vs. nitro) | researchgate.net |

Novel Synthetic Pathways for Advanced this compound Derivatives

Building upon the foundational this compound scaffold, researchers have developed innovative synthetic routes to create more complex and functional derivatives. These pathways are essential for tuning the electronic and physical properties of the resulting molecules for applications in materials science.

Strategies for Incorporating Functional Groups

The bromine atoms on this compound serve as versatile handles for introducing a wide array of functional groups through various cross-coupling reactions. mdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful in this context, enabling the formation of new carbon-carbon bonds. uea.ac.ukresearchgate.net

For example, a modified synthetic strategy has been demonstrated that allows for the late-stage interchange of alkyl chain substituents. researchgate.net This involves preparing a dibromotetramethoxytriphenylene isomer, which can then be functionalized. researchgate.net This approach has been used to synthesize a variety of new materials, including conjugated triads containing ferrocene (B1249389) and BODIPY units. researchgate.net

Another strategy involves the direct conversion of dibromide to other functional groups. While a direct conversion of a dibromide to a diazide proved unreactive in one study, a multi-step process starting from the dinitrotriphenylene was successful. uea.ac.uk This highlights that the pathway to functionalization must be carefully designed based on the desired group.

The incorporation of heteroatoms into the triphenylene structure is another key strategy. researchgate.net This "doping" of the organic molecule can significantly alter its electronic properties. Synthesis of phenanthro[9,10-a]phenazine-based mesogens, for example, is achieved through a cyclo-condensation reaction involving a triphenylene-based diketone and o-phenyl diamines. researchgate.net

Table 2: Examples of Functional Group Incorporation on Brominated Triphenylenes

| Starting Material | Reagents/Reaction Type | Functional Group Introduced | Resulting Derivative | Reference |

| Dibromotetramethoxytriphenylene | Palladium-catalyzed coupling | Ferrocene | Ferrocene–triphenylene–ferrocene triad | researchgate.net |

| Dibromotetramethoxytriphenylene | Palladium-catalyzed coupling | BODIPY | BODIPY–triphenylene–BODIPY triad | researchgate.net |

| Dibromotriphenylene | Suzuki-Miyaura coupling | Pyrrole-boronic acid | Dipyrrolyltriphenylene | uea.ac.uk |

| Dinitrotriphenylene | Reduction, then other steps | Diazide | Diazidetriphenylene | uea.ac.uk |

Synthesis of Extended π-Systems and Conjugated Derivatives

The extension of the π-conjugated system of this compound is a primary goal for creating materials with tailored optical and electronic properties suitable for applications like organic electronics. cymitquimica.comnih.gov

One common approach is the synthesis of "twinned" triphenylenes, where two triphenylene units are linked together. researchgate.netuea.ac.uk These larger, board-like molecules can exhibit unique liquid crystalline properties, such as nematic phases, which are less common for single discotic triphenylene molecules. researchgate.net The linkages can be varied, with examples including thiophene (B33073) bridges and dipyrromethene units. researchgate.netuea.ac.uk

Palladium-catalyzed coupling reactions are instrumental in building these extended systems. researchgate.net For instance, a series of novel triphenylenes has been synthesized through a combination of palladium-catalyzed coupling, oxidative cyclization, bromination, and nucleophilic aromatic substitution. researchgate.net This multi-step approach allows for the creation of derivatives with structures intermediate between known symmetrical materials. researchgate.net

The synthesis of conjugated macrocycles containing triphenylene units is another avenue for creating extended π-systems. researchgate.net A shape-persistent macrocycle comprising two 2,3-triphenylene moieties bridged by m-phenylene ethynylenes has been synthesized, though spectroscopic studies indicated limited electronic interaction between the two triphenylene units in this particular architecture. researchgate.net

Furthermore, conjugated molecules have been synthesized by linking pyrene (B120774) to a dithienopyrrole core via C-H direct arylation, demonstrating a general strategy for creating extended π-systems that could be adapted for triphenylene derivatives. scielo.brscielo.br

Table 3: Methods for Synthesizing Extended π-Systems from Triphenylene Derivatives

| Synthetic Strategy | Linker/Bridging Unit | Resulting Structure | Reference |

| Twinning | Thiophene | Triphenylene twin linked by thiophene | uea.ac.uk |

| Twinning | Dipyrromethene | Macrocycle with expanded porphyrin-like structure | researchgate.net |

| Twinning | Imine | Nematic twin with imine bridges | researchgate.net |

| Macrocyclization | m-Phenylene ethynylene | Shape-persistent macrocycle | researchgate.net |

| Oxidative Cyclization | ortho-Terphenyl precursor | Fused polycyclic aromatic system | uea.ac.ukuea.ac.uk |

Advanced Spectroscopic Characterization of 2,11 Dibromotriphenylene

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR data for 2,11-dibromotriphenylene is currently available in the searched scientific literature.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Specific Raman or SERS spectra for this compound have not been found in public databases or research articles.

Electronic Spectroscopy for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

There is no available UV-Vis absorption spectrum for this compound in the reviewed sources.

Fluorescence Spectroscopy and Emission Properties

Information regarding the fluorescence and emission properties of this compound is not available in the public scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

No published ¹H or ¹³C NMR spectroscopic data for this compound could be located.

X-ray Based Characterization for Solid-State Structure

Single Crystal X-ray Diffraction (SCXRD)

Single Crystal X-ray Diffraction is a powerful analytical technique that provides unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. nih.gov This method allows for the precise measurement of unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties. cam.ac.uk

For this compound, obtaining a suitable single crystal is the prerequisite for SCXRD analysis. The diffraction of X-rays by the crystal lattice would produce a unique pattern of reflections. By analyzing the intensities and positions of these reflections, the electron density map of the molecule can be reconstructed, leading to the elucidation of its exact molecular structure.

As of the current literature survey, specific single-crystal X-ray diffraction data for this compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD). cam.ac.ukresearchgate.netresearchgate.net However, based on the known structures of similar PAHs, it is anticipated that the triphenylene (B110318) core would exhibit a planar conformation. The bromine atoms at the 2 and 11 positions would extend from this plane. The crystal packing would likely be dominated by π-π stacking interactions between the aromatic cores of adjacent molecules, a common feature in the solid-state arrangement of planar aromatic compounds. The presence of the bulky bromine atoms could influence the stacking distance and geometry, potentially leading to a herringbone or slipped-stack arrangement to minimize steric hindrance.

Table 1: Expected Crystallographic Parameters from SCXRD Analysis of this compound

| Parameter | Expected Information |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |

| Space Group | The space group would define the specific symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) would be precisely determined. |

| Bond Lengths (Å) | The distances between bonded atoms (e.g., C-C, C-H, C-Br) would be measured with high precision. |

| **Bond Angles (°) ** | The angles between adjacent chemical bonds would be determined, revealing the molecular geometry. |

| Torsion Angles (°) | These would describe the conformation of the molecule, particularly the planarity of the triphenylene system. |

| Intermolecular Interactions | Details of non-covalent interactions, such as π-π stacking distances and C-H···π contacts, would be elucidated. |

Note: The data in this table is illustrative of the type of information obtained from an SCXRD experiment and is not experimental data for this compound.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction is a complementary technique to SCXRD and is particularly useful for the analysis of polycrystalline materials. researchgate.net Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). researchgate.net

While a full structure solution from PXRD data alone is challenging for complex organic molecules, it serves as a valuable fingerprint for phase identification and purity assessment. The experimental PXRD pattern of a newly synthesized batch of this compound can be compared to a pattern simulated from its known single-crystal structure (if available) to confirm the bulk material's identity and crystallinity.

In the absence of experimental SCXRD data for this compound, a reference PXRD pattern cannot be simulated. However, an experimental PXRD measurement would still be highly informative. The peak positions in the diffractogram are characteristic of the unit cell dimensions, and the peak intensities are related to the arrangement of atoms within the unit cell. The sharpness of the diffraction peaks provides an indication of the degree of crystallinity and the crystallite size.

Table 2: Information Obtainable from a PXRD Pattern of this compound

| Feature of PXRD Pattern | Information Derived |

| Peak Positions (2θ) | Related to the d-spacings of the crystal lattice planes according to Bragg's Law. These positions are characteristic of the unit cell parameters. |

| Peak Intensities | Proportional to the structure factor of the corresponding lattice planes, which depends on the atomic arrangement. The relative intensities are a key feature of the fingerprint. |

| Peak Widths | Related to the crystallite size and the presence of lattice strain. Broader peaks generally indicate smaller crystallites or higher strain. |

| Background Signal | A high background can indicate the presence of amorphous content in the sample. |

Note: This table describes the general utility of the PXRD technique.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. researchgate.netresearchgate.net In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

For this compound, XPS analysis would be particularly insightful for confirming the presence of bromine and for probing the nature of the carbon-bromine covalent bonds at the surface. The XPS spectrum would show characteristic peaks for carbon (C 1s) and bromine (Br 3d).

The high-resolution C 1s spectrum is expected to be complex. The primary peak would correspond to the carbon atoms in the aromatic rings of the triphenylene core. This peak would likely be centered around 284.5-285.0 eV, typical for sp²-hybridized carbon in PAHs. A smaller, higher binding energy shoulder or a distinct peak would be expected for the carbon atoms directly bonded to the electronegative bromine atoms (C-Br). This shift to higher binding energy is due to the electron-withdrawing effect of bromine.

The Br 3d spectrum is expected to show a doublet (Br 3d₅/₂ and Br 3d₃/₂) due to spin-orbit coupling. For covalently bonded bromine in aromatic systems, the Br 3d₅/₂ peak typically appears in the binding energy range of 69-71 eV. xpsdatabase.netthermofisher.com The exact position can provide information about the chemical environment of the bromine atoms. The absence of peaks at lower binding energies would confirm that the bromine is covalently bonded and not present as bromide ions.

Table 3: Expected Binding Energies in the XPS Spectrum of this compound

| Element | Orbital | Expected Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~284.7 | Aromatic C-C/C-H bonds in the triphenylene core. |

| Carbon | C 1s | ~285.5 - 286.5 | Carbon atoms covalently bonded to bromine (C-Br). The peak would be shifted to a higher binding energy relative to the main aromatic C 1s peak. |

| Bromine | Br 3d₅/₂ | ~70.5 | Covalent C-Br bond. The presence of this peak confirms the successful bromination of the triphenylene molecule. xpsdatabase.netthermofisher.com |

| Bromine | Br 3d₃/₂ | ~71.5 | The spin-orbit splitting component of the Br 3d signal. The energy separation between the Br 3d₅/₂ and Br 3d₃/₂ peaks is approximately 1.0 eV. researchgate.netxpsfitting.com |

Note: The binding energies are approximate and can vary slightly depending on the specific chemical environment and instrument calibration.

Computational Chemistry and Theoretical Investigations of 2,11 Dibromotriphenylene

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is widely used to predict molecular properties like geometry, vibrational frequencies, and electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable, lowest-energy conformation of the molecule. For a molecule like 2,11-Dibromotriphenylene, which is largely rigid, the primary focus of geometry optimization would be to determine the precise bond lengths, bond angles, and dihedral angles, particularly the C-Br bonds and any minor deviations from planarity in the aromatic system.

A DFT calculation, likely using a functional such as B3LYP combined with a basis set like 6-31G(d,p) or larger, would be performed to achieve this. The triphenylene (B110318) core is known to be a planar polycyclic aromatic hydrocarbon (PAH). The introduction of two bromine atoms at the 2 and 11 positions would be expected to cause minor steric hindrance and electronic perturbations, potentially leading to very slight out-of-plane distortions of the C-Br bonds. The optimization process would precisely quantify these structural parameters.

Conformational analysis for this compound would be straightforward due to the rigidity of the fused ring system. Unlike molecules with many rotatable single bonds, triphenylene derivatives have very few conformational isomers. The primary focus would be on the orientation of the C-Br bonds relative to the aromatic plane. However, significant rotation around these bonds is not expected.

Illustrative Optimized Geometry Parameters for this compound (Note: The following data is hypothetical and for illustrative purposes only, based on typical values for similar structures.)

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.46 Å |

| C-H | ~1.08 Å | |

| C-Br | ~1.90 Å | |

| Bond Angle | C-C-C (internal) | ~120° |

| C-C-H | ~120° | |

| C-C-Br | ~120° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital where the molecule is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability and chemical stability.

For this compound, a DFT calculation would map out these frontier orbitals. The HOMO of the parent triphenylene is a π-orbital delocalized across the aromatic core. The LUMO is similarly a delocalized π*-orbital. The introduction of bromine atoms, which are electronegative and possess lone pairs, would influence these orbitals. The electronegativity of bromine would have an inductive electron-withdrawing effect, which is expected to lower the energy of both the HOMO and LUMO. The lone pairs on the bromine atoms could participate in π-donation (a resonance effect), which would raise the energy of the HOMO. The net effect on the HOMO-LUMO gap would depend on the balance of these inductive and resonance effects. Typically for halogens, the inductive effect dominates, leading to a stabilization of the orbitals and potentially a slight increase or minor change in the HOMO-LUMO gap compared to the unsubstituted parent molecule.

Studies on the parent triphenylene have reported HOMO-LUMO gaps in the range of 3.09 eV to 4.0 eV depending on the computational method.

Illustrative FMO Data for this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Triphenylene (reference) | -5.85 | -1.80 | 4.05 |

| This compound | -6.05 | -1.95 | 4.10 |

Electronic Density Distribution and Electrostatic Potential

The electronic density distribution describes the probability of finding an electron in a given region of the molecule. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of the molecule. It is a valuable tool for predicting how molecules will interact, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electron density and are prone to electrophilic attack. Regions of positive potential (colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.

For this compound, the MEP map would show a large, π-rich region of negative potential above and below the plane of the aromatic rings, characteristic of PAHs. The bromine atoms, being highly electronegative, would create localized regions of negative potential around them due to their lone pairs. However, the carbon atoms attached to the bromines (C2 and C11) would likely exhibit a slightly positive potential due to the strong inductive pull of the halogens. The hydrogen atoms would be represented by areas of positive potential. These maps are crucial for understanding intermolecular interactions, such as π-π stacking and halogen bonding.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with classical Lewis structures. NBO analysis provides insights into charge distribution (natural atomic charges), hybridization, and donor-acceptor interactions (hyperconjugation) within the molecule.

An NBO analysis of this compound would provide several key pieces of information:

Natural Atomic Charges: It would calculate the partial charge on each atom, quantifying the electron-withdrawing effect of the bromine atoms. The C2 and C11 carbons would be expected to have a positive partial charge, while the bromine atoms would carry a negative charge.

Hybridization: It would describe the hybridization of the atomic orbitals that form the C-C, C-H, and C-Br bonds. The carbon atoms of the aromatic rings would exhibit sp² hybridization.

Donor-Acceptor Interactions: The analysis would reveal delocalization effects, such as the interaction between the lone pair orbitals (donor) on the bromine atoms and the antibonding σ* or π* orbitals (acceptor) of the triphenylene ring. The energy associated with these interactions (E(2) stabilization energy) quantifies the strength of hyperconjugation and resonance effects.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. It is the most common method for calculating the electronic absorption (UV-Vis) and emission (fluorescence) spectra of medium to large-sized molecules due to its favorable balance of accuracy and computational cost.

Prediction of UV-Vis and Fluorescence Spectra

TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. The calculation also provides the oscillator strength for each transition, which is related to the intensity of the corresponding peak in the UV-Vis spectrum.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Despite the potential of this technique, specific MD simulation studies focused on this compound are not present in the surveyed literature. General MD studies on related systems, such as lipid bilayers and proteins, demonstrate the capability of this method to reveal complex molecular interactions and dynamic structural properties. nih.govresearchgate.net Future research could apply these methods to understand the aggregation behavior and material properties of this compound.

Advanced Computational Methodologies and Machine Learning Applications in Molecular Design

Advanced computational methods, including machine learning (ML), are revolutionizing the design of new molecules with desired properties. schrodinger.com These approaches can accelerate the discovery of novel materials by predicting properties and guiding synthetic efforts. github.com For instance, ML models can be trained on large datasets of known compounds to predict the electronic, optical, or material properties of new, untested molecules like this compound. schrodinger.com

The application of machine learning to the de novo design of molecules is a rapidly growing field, with the potential to generate novel structures for applications in medicine and materials science. schrodinger.comgithub.com While these advanced methodologies hold great promise, their specific application to the design and property prediction of this compound or closely related substituted triphenylenes has not been detailed in available research. The synthesis of electron-deficient triphenylenes, which can be challenging, highlights the need for predictive computational models to guide experimental work. nih.govrsc.org

Theoretical Insights into Reactivity and Reaction Mechanisms

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the reactivity of molecules and elucidating reaction mechanisms. researchgate.net Such studies can provide detailed information about the electronic structure, orbital energies, and potential energy surfaces of reactants, transition states, and products. For this compound, theoretical investigations could predict sites of electrophilic or nucleophilic attack, determine the stability of intermediates, and calculate the energy barriers for various reactions.

While computational studies have been used to explore the reaction mechanisms of other aromatic systems, including C-H amination and cycloaddition reactions, specific theoretical studies on the reactivity and reaction pathways of this compound are not described in the current body of literature. acs.org The synthesis of substituted triphenylenes often involves multi-step processes, and theoretical insights could play a crucial role in optimizing these reactions and exploring new synthetic routes. nih.govrsc.org

Reactivity and Functionalization of 2,11 Dibromotriphenylene

Carbon-Halogen Bond Reactivity (C-Br)

The carbon-bromine bonds in 2,11-dibromotriphenylene are the primary sites for functionalization, offering pathways to introduce a wide array of substituents through well-established organometallic and substitution reactions. The reactivity of these bonds is influenced by the electronic nature of the triphenylene (B110318) system.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound is an excellent substrate for these transformations. youtube.comrwth-aachen.de

The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst and a base, allows for the arylation or vinylation of the triphenylene core. libretexts.orgyoutube.comyoutube.com This reaction involves the coupling of the dibromotriphenylene with an organoboron reagent, such as a boronic acid or ester. youtube.comyoutube.com The reaction is known for its mild conditions and tolerance of various functional groups. youtube.com The catalytic cycle generally involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com

The Sonogashira coupling provides a route to introduce alkyne moieties onto the triphenylene framework. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting alkynyl-substituted triphenylenes are valuable precursors for more complex structures and materials. The reaction can often be performed under mild, even room temperature, conditions. organic-chemistry.org The generally accepted mechanism involves a palladium cycle and a copper cycle. wikipedia.org The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. nih.gov

Table 1: Examples of Cross-Coupling Reactions with Aryl Bromides

| Coupling Reaction | Catalyst System | Coupling Partner | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, Base | Organoboron reagent | Biaryls, Vinylarenes | libretexts.orgyoutube.comyoutube.com |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Amine base | Terminal alkyne | Arylalkynes | wikipedia.orgorganic-chemistry.orglibretexts.org |

Nucleophilic Aromatic Substitution

While less common than electrophilic substitution for many aromatic systems, nucleophilic aromatic substitution (SNA_r) can occur on aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov For an effective SNA_r reaction to occur, the leaving group (in this case, bromide) should be positioned ortho or para to a strong electron-withdrawing group to stabilize the negative charge of the intermediate. libretexts.org In the context of this compound, the inherent electronic properties of the polycyclic aromatic system would influence its susceptibility to nucleophilic attack. The presence of strongly electron-withdrawing substituents would be necessary to facilitate this type of reaction.

Formation of Organometallic Intermediates

The carbon-bromine bonds of this compound can be converted into organometallic species, which are themselves powerful intermediates for further reactions. A common method is the formation of organolithium or Grignard reagents through halogen-metal exchange. For example, treatment with an organolithium reagent like n-butyllithium can replace a bromine atom with lithium. These organometallic intermediates can then react with a variety of electrophiles to introduce a wide range of functional groups.

Aromatic C-H Functionalization Strategies

Direct functionalization of the C-H bonds of the aromatic core of triphenylene offers a more atom-economical approach to modifying the molecule, avoiding the need for pre-functionalization. kuleuven.be

Directed C-H Activation and Functionalization

Palladium-catalyzed C-H activation is a prominent strategy for the selective functionalization of C-H bonds. sci-hub.sersc.org This approach often relies on the use of a directing group, which coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, leading to regioselective activation. sci-hub.sersc.org While research on this compound itself is specific, the principles of directed C-H functionalization are broadly applicable to aromatic systems. For instance, a substituent introduced at one of the bromine positions could potentially act as a directing group to functionalize a nearby C-H bond on the triphenylene skeleton.

Radical-Mediated Functionalization

Radical reactions provide another avenue for the functionalization of aromatic C-H bonds. nih.gov These reactions can be initiated by radical initiators and can lead to the introduction of various functional groups. A study has shown that triphenylene can undergo a dearomative (3+2) cycloaddition with azidium ions, followed by a sequence of reactions to achieve C-H amination. acs.org This process allows for the direct formation of C-N bonds on the aromatic core. acs.org It was noted that with extended π-systems like triphenylene, multiple C-H aryl aminations are possible. acs.org

Cycloaddition Reactions and Annulations

The reactivity of this compound in cycloaddition and annulation reactions is primarily dictated by the electronic properties of the triphenylene core and the influence of the bromo substituents. Triphenylene, a polycyclic aromatic hydrocarbon (PAH), possesses a delocalized 18-π-electron system distributed across its four fused benzene (B151609) rings. acs.org While the bromine atoms at the 2 and 11 positions are primarily utilized as leaving groups for cross-coupling reactions to build more complex structures, the underlying aromatic core can, in principle, participate in cycloaddition reactions.

Cycloaddition reactions are a class of pericyclic reactions where two π-electron systems combine to form a cyclic product, creating new sigma bonds. libretexts.orggoogle.com The feasibility and regioselectivity of such reactions with PAHs depend on factors like frontier molecular orbital (HOMO-LUMO) energies and symmetries. google.combeilstein-journals.org For the unsubstituted triphenylene core, dearomative [3+2] cycloadditions have been shown to occur selectively at the more electron-rich and sterically accessible "bay region" (e.g., the 1,12-positions). acs.org

However, direct participation of the C-Br bonds of this compound in cycloadditions is not a typical reaction pathway. Instead, the bromine atoms are ideal handles for annulation strategies that extend the π-system. Annulation, the formation of a new ring onto a pre-existing molecule, can be achieved via sequential cross-coupling reactions. For instance, the bromine atoms can be substituted with groups that can subsequently undergo intramolecular cyclization, effectively fusing new rings onto the triphenylene skeleton. This "annulative π-extension" (APEX) is a powerful strategy for synthesizing larger, more complex PAHs and molecular nanocarbons from simpler building blocks like dibrominated PAHs. digitellinc.com While specific examples detailing the use of this compound in Diels-Alder or other pericyclic cycloadditions are not prominent in the literature, its role as a precursor in annulation reactions through functionalization is a key aspect of its reactivity.

Post-Synthetic Modification of this compound Derivatives

The term post-synthetic modification (PSM) refers to the chemical transformation of a pre-formed molecular scaffold. researchgate.net In the context of this compound, the two bromine atoms serve as exceptionally versatile anchor points for a wide array of post-synthetic modifications. The carbon-bromine bond is amenable to cleavage and substitution through various transition-metal-catalyzed cross-coupling reactions. This allows for the precise installation of new functional groups at the 2 and 11 positions, transforming the electronic and structural properties of the triphenylene core.

This strategy provides access to functionalized triphenylene derivatives that might be difficult to obtain through direct synthesis or the oxidative trimerization of substituted catechols or benzenes. digitellinc.comresearchgate.net The ability to selectively modify the 2,11-positions opens pathways to asymmetrically substituted triphenylenes, which are of significant interest for creating materials with unique directional properties. pnas.org Common cross-coupling reactions employed for the functionalization of aryl halides like this compound include Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the triphenylene core can be systematically tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 2 and 11 positions. This modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies is crucial for tailoring the compound's behavior in applications such as organic electronics.

Electron-donating groups (EDGs) increase the electron density of the π-system, generally raising the HOMO energy level. This makes the molecule more easily oxidized and enhances its electron-donating (p-type) character in semiconductor applications. Common EDGs include alkyl, alkoxy, and amino groups.

Electron-withdrawing groups (EWGs) decrease the electron density of the π-system, typically lowering both the HOMO and LUMO energy levels. This makes the molecule more resistant to oxidation and enhances its electron-accepting (n-type) character. Examples of EWGs include cyano, nitro, and carbonyl-containing moieties.

The table below summarizes representative EDGs and EWGs that can be introduced onto the triphenylene scaffold via post-synthetic modification of the dibromo precursor, along with the typical cross-coupling reactions used for their installation.

| Group Type | Example Functional Group | Name of Group | Potential Synthetic Reaction |

| Electron-Donating | -OCH₃ | Methoxy | Buchwald-Hartwig C-O Coupling |

| -N(CH₃)₂ | Dimethylamino | Buchwald-Hartwig Amination | |

| -CH₃ | Methyl | Suzuki or Stille Coupling | |

| -Ph | Phenyl | Suzuki Coupling | |

| Electron-Withdrawing | -CN | Cyano | Rosenmund–von Braun reaction |

| -CHO | Formyl | Negishi coupling followed by oxidation | |

| -CO₂CH₃ | Methyl Ester | Carbonylative Coupling | |

| -CF₃ | Trifluoromethyl | Ruppert-Prakash reagent coupling |

Derivatization for Supramolecular Interactions

Triphenylene and its derivatives are renowned for their ability to self-assemble into highly ordered columnar structures, forming a class of materials known as discotic liquid crystals. This assembly is driven by non-covalent interactions, primarily π-π stacking between the flat aromatic cores. The nature and arrangement of the peripheral substituents play a critical role in mediating the intermolecular forces and dictating the geometry and stability of the resulting supramolecular structures.

Derivatization of the 2,11-positions of triphenylene is a powerful strategy to engineer specific supramolecular interactions. By attaching functional groups capable of hydrogen bonding, dipole-dipole interactions, or specific steric repulsion, one can control the packing and alignment of the molecules. The synthesis of asymmetrically substituted triphenylenes, accessible from the 2,11-dibromo precursor, can introduce molecular dipoles that allow for the manipulation of the assembled structures with external fields. pnas.org

The following table details various functional groups that can be introduced to promote specific types of supramolecular interactions.

| Functional Group | Chemical Structure | Type of Interaction | Potential Application |

| Carboxylic Acid | -COOH | Hydrogen Bonding, pH-Responsiveness | pH-sensitive gels, sensors |

| Amine | -NH₂ | Hydrogen Bonding, pH-Responsiveness | Self-assembled monolayers, organocatalysis |

| Long Alkyl Chains | -(CH₂)ₙCH₃ (n > 5) | van der Waals Forces, Solubilization | Discotic Liquid Crystals, Organic Semiconductors |

| Glycol Ethers | -(OCH₂CH₂)ₙOR | Hydrophilic Interactions, Solubilization | Amphiphilic self-assembly, biological imaging |

| Crown Ether | Macrocyclic Polyether | Host-Guest Chemistry, Ion Recognition | Ion sensors, molecular switches |

By strategically combining these functionalization approaches, this compound serves as a key building block for the rational design of advanced materials with precisely controlled architectures and properties.

Applications of 2,11 Dibromotriphenylene in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The unique electronic structure and potential for functionalization make 2,11-Dibromotriphenylene a valuable precursor for materials used in organic electronic and optoelectronic devices. scribd.com Its triphenylene (B110318) core is naturally electron-rich and possesses a planar structure, which is advantageous for charge transport in electroluminescent devices.

This compound serves as a fundamental building block for the synthesis of larger, more complex organic semiconductors. scribd.comtcichemicals.comnih.gov The carbon-bromine bonds at the 2 and 11 positions are ideal reactive handles for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions enable the extension of the π-conjugated system by attaching other aromatic or functional groups. This strategy is central to tuning the electronic properties of the final material, including its energy levels (HOMO/LUMO) and bandgap, which are critical for semiconductor performance. scribd.com

The rigid and planar triphenylene unit promotes intermolecular π-π stacking, a crucial factor for efficient charge transport in the solid state. By synthetically modifying the this compound core, researchers can design materials with tailored molecular packing and electronic characteristics for specific device applications. researchgate.net The development of such functionalized materials is essential for advancing organic electronics. nih.govrsc.org

In the field of OLEDs, materials derived from triphenylene are frequently employed as hosts for phosphorescent emitters or as charge-transporting layers. researchgate.netmdpi.com The high triplet energy of the triphenylene core makes it an excellent candidate for host materials in phosphorescent OLEDs (PhOLEDs), as it can effectively prevent the back-transfer of energy from the phosphorescent guest molecule.

Derivatives of this compound can be designed to function as either hole-transporting materials (HTMs) or electron-transporting materials (ETMs). For instance, by coupling electron-donating groups like carbazole (B46965) to the triphenylene core, materials suitable for hole transport can be created. Conversely, attaching electron-withdrawing groups, such as triazines, can produce effective electron transport materials. researchgate.netmdpi.com The performance of OLEDs is highly dependent on the properties of these materials. mdpi.com

Table 1: Representative Performance of OLEDs Based on Triphenylene Derivatives

| Device Role / Emitter Type | Max. Brightness (cd/m²) | Max. Quantum Efficiency (%) | Emission Color | CIE Coordinates |

| Blue-Green Emitter | 660 | Not Reported | Blue-Green | Not Reported |

| Deep-Blue Emitter | 178 | Not Reported | Deep-Blue | Not Reported |

| Green Phosphorescent Host | Not Reported | 8.3 | Green | Not Reported |

| Red Phosphorescent Host | Not Reported | 6.4 | Red | Not Reported |

| Sky-Blue Phosphorescent Host | Not Reported | 7.6 | Sky-Blue | (0.16, 0.39) |

**Data compiled from studies on various triphenylene derivatives to illustrate typical performance. mdpi.comresearchgate.net

The development of novel donor and acceptor materials is critical for improving the power conversion efficiency (PCE) of organic photovoltaics. scribd.comnih.gov this compound can be utilized as a starting monomer for the synthesis of conjugated polymers that act as electron donor materials in bulk heterojunction (BHJ) solar cells. The triphenylene unit contributes to good thermal stability and favorable electronic properties for light absorption and charge separation.

Through polymerization reactions, typically via cross-coupling, the dibrominated monomer can be linked with other aromatic units to form a donor-acceptor (D-A) type polymer. This architectural approach allows for fine-tuning of the polymer's absorption spectrum to better match the solar spectrum and for optimizing the energy levels to ensure efficient charge transfer to the acceptor material, often a fullerene derivative or a non-fullerene acceptor (NFA). scribd.com

Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. nih.govwikipedia.orgrsc.org The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in its active layer. tcichemicals.commit.edu Polycyclic aromatic hydrocarbons are a major class of materials investigated for OFETs due to their propensity for forming well-ordered crystalline domains that facilitate efficient charge transport. researchgate.net

This compound serves as a precursor for synthesizing larger, disc-like or ribbon-like PAHs. These extended systems can exhibit strong π-π interactions, leading to molecular packing motifs, such as herringbone or edge-on orientations on a substrate, which are conducive to high charge mobility. researchgate.net While specific OFETs based directly on this compound derivatives are not widely reported, the performance of devices using related PAHs demonstrates the potential of this material class. nih.govresearchgate.net

Table 2: Typical Performance Parameters for High-Performance PAH-Based OFETs

| Semiconductor Type | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | On/Off Ratio |

| p-type small molecule (e.g., Pentacene) | 1.5 | N/A | > 10⁶ |

| p-type small molecule (e.g., Rubicene) | 0.32 | N/A | > 10⁴ |

| n-type polymer | N/A | > 1.0 | > 10⁵ |

| Amorphous Silicon (for comparison) | ~1.0 | ~1.0 | ~10⁶-10⁸ |

**This table provides benchmark values for OFETs to indicate the performance targets for new materials derived from precursors like this compound. nih.govwikipedia.orgresearchgate.net

The ability to transport charge carriers—either holes (p-type) or electrons (n-type)—is fundamental to the operation of most organic electronic devices. The triphenylene moiety itself is considered a good hole-transporting core. However, by functionalizing the this compound building block, materials with predominantly hole or electron transport characteristics can be rationally designed. researchgate.netberkeley.edu

For example, research has shown that linking triphenylene units with electron-deficient triazine rings results in materials with excellent electron transport properties. In one study, two such triphenylene-triazine molecules (TPTRZ and TPPTRZ) were synthesized and shown to be effective electron transport materials (ETMs). researchgate.net They exhibited strong intermolecular π-π stacking, which led to high electron mobilities. researchgate.net This demonstrates that the triphenylene scaffold, accessible from precursors like this compound, is not limited to hole transport and can be adapted to create high-performance n-type semiconductors.

Table 3: Electron Transport Properties of Triphenylene-Based Materials

| Compound | Electron Mobility (μe) at 7x10⁵ V/cm |

| TPTRZ | 3.60 x 10⁻⁵ cm²/V·s |

| TPPTRZ | 3.58 x 10⁻⁵ cm²/V·s |

**Data from a study on triphenylene-based electron transport materials. researchgate.net

Supramolecular Architectures and Assemblies

Beyond its use in covalently bonded polymers and discrete molecules for electronics, this compound is a valuable component for constructing ordered, non-covalently bonded supramolecular structures.

The bromine atoms on the triphenylene core are key to its role in supramolecular chemistry. They can act as halogen bond donors, engaging in highly directional and specific non-covalent interactions with halogen bond acceptors (such as nitrogen or oxygen atoms on another molecule). researchgate.netnih.govnih.gov This interaction, where an electrophilic region on the halogen atom is attracted to a nucleophilic region on another atom, can be used to guide the self-assembly of molecules into predictable, ordered patterns like chains, sheets, or 3D networks. researchgate.netresearchgate.net

Furthermore, this compound can serve as a precursor to difunctional organic linkers, or "struts," for the synthesis of metal-organic frameworks (MOFs). acs.orgmdpi.com MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. mdpi.comrsc.org To be used as a linker, the bromine atoms of this compound would first be chemically converted into coordinating groups, such as carboxylic acids, to create a triphenylene-2,11-dicarboxylic acid. This rigid, extended linker can then be reacted with metal ions to form highly porous and stable frameworks with potential applications in gas storage, separation, and catalysis. acs.orgmdpi.comgoogle.com

Research on this compound in Advanced Materials and Catalysis Remains Undisclosed

Despite a comprehensive search of scientific literature and databases, detailed research findings on the specific applications of the chemical compound This compound in advanced materials science and catalysis, as per the requested outline, are not publicly available. This scarcity of information suggests that the compound may be a novel area of investigation with research yet to be published, or it may be a highly specialized intermediate not extensively studied for the specified applications.

The inquiry sought to detail the use of this compound in the following areas:

Self-Assembly and Supramolecular Structures: The request focused on the principles guiding the self-assembly of this specific compound, including the directing interactions at play, and its formation into one-, two-, and three-dimensional supramolecular architectures. Additionally, information was sought on the potential for creating tunable and responsive materials from this compound.

Catalytic Applications: The query also aimed to explore the role of this compound as a precursor for homogeneous and heterogeneous catalysts. This included its potential involvement in specific catalytic transformations like C-C coupling and C-H functionalization, and its use in the development of advanced nano-catalysts and magnetic nanocatalysts.

While general principles of self-assembly, supramolecular chemistry, and catalyst design are well-established for other polycyclic aromatic hydrocarbons and their halogenated derivatives, no specific studies detailing these aspects for this compound could be retrieved from available scientific sources.

It is possible that research on this compound exists but has not been disseminated in publicly accessible forums. Further investigation into patent literature or direct contact with researchers in the fields of organic materials science and catalysis may yield more specific information.

Mechanistic Investigations of 2,11 Dibromotriphenylene Reactions

Reaction Pathway Elucidation for Synthetic Transformations

The synthetic transformations of 2,11-dibromotriphenylene predominantly follow pathways established for aryl halides, which are well-suited for carbon-carbon bond formation.

Suzuki-Miyaura Coupling: This is a cornerstone reaction for aryl halides. wikipedia.orglibretexts.org The reaction pathway for this compound would involve the cross-coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.com The generally accepted catalytic cycle proceeds through three main steps libretexts.orgyonedalabs.com:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step. yonedalabs.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgyonedalabs.com

Ullmann Coupling: This reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl linkage. wikipedia.orgbyjus.com For this compound, this could be an intramolecular reaction to form more complex PAHs or an intermolecular reaction with another aryl halide. The pathway typically involves byjus.comorganic-chemistry.org:

Formation of an active copper(I) species from a copper metal or salt precursor.

Oxidative addition of the C-Br bond of the triphenylene (B110318) to the copper center.

A second oxidative addition or reaction with another aryl halide molecule.

Reductive elimination to form the C-C bond and regenerate the active copper species.

Mallory Photocyclization Reaction: The synthesis of the triphenylene skeleton itself can be achieved via the photocyclization of stilbene-like precursors. nih.govresearchgate.net For a dibrominated triphenylene, the precursor would be a suitably substituted dibromostilbene (B14081644) derivative. The pathway involves nih.govnih.gov:

Photoinduced trans-cis isomerization of the stilbene (B7821643) precursor.

6π-electrocyclization of the cis-isomer to form a dihydrophenanthrene intermediate.

Oxidation of this unstable intermediate, often by an agent like iodine or oxygen, to yield the aromatic triphenylene core. nih.govresearchgate.net

Role of Intermediates in Reactivity and Selectivity

Reaction intermediates are transient species that are formed and consumed during a reaction, and their stability and structure are crucial in determining the reaction's outcome. tutorchase.com

In the Suzuki-Miyaura coupling of this compound, the key intermediates are palladium complexes in the Pd(0) and Pd(II) oxidation states. libretexts.org

Aryl-Pd(II)-Halide Complex: Formed after the initial oxidative addition, the stability and reactivity of this intermediate (e.g., Triphenylene-Pd(II)-Br) are influenced by the phosphine (B1218219) ligands on the palladium. Bulky, electron-rich ligands can stabilize this intermediate and promote the subsequent steps.

Di-organo-Pd(II) Complex: This intermediate forms after transmetalation. The geometry of this complex is critical for the final reductive elimination step, which typically requires the two organic groups to be in a cis orientation. wikipedia.org

In the Ullmann reaction , organocopper intermediates are central to the mechanism. organic-chemistry.org The formation of a triphenylene-copper(I) species is a key step. In on-surface synthesis, which uses Ullmann-type coupling to create complex nanostructures from precursors like hexabromotriphenylene, radical intermediates have been directly observed. mdpi.com After the initial C-Br bond cleavage, a biradical intermediate can form, which then polymerizes or combines with metal adatoms to form organometallic intermediates before the final covalent bond formation. mdpi.com

The table below summarizes the key intermediates in these reactions.

| Reaction Type | Key Intermediates | Role in Reactivity and Selectivity |

| Suzuki-Miyaura Coupling | Aryl-Pd(II)-Halide complexes, Di-organo-Pd(II) complexes | Governs the catalytic cycle efficiency; geometry dictates the feasibility of reductive elimination. |

| Ullmann Coupling | Organocopper(I) species, Aryl radical species (on surfaces) | Act as the active coupling species; radical intermediates can lead to polymerization or defined nanostructures. |

| Mallory Photocyclization | cis-Stilbene isomer, trans-4a,4b-Dihydrophenanthrene | The cis-isomer is essential for cyclization; the dihydrophenanthrene must be efficiently oxidized to prevent reversal. |

Influence of Reaction Conditions and Catalysts on Mechanism

The mechanism of a reaction can be significantly altered by the choice of catalyst and the specific reaction conditions, such as temperature, solvent, and additives.

Catalyst Influence:

In Suzuki couplings , the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand, is critical. organic-chemistry.orgrsc.org Electron-rich and sterically hindered ligands (e.g., P(t-Bu)₃, PCy₃) accelerate the oxidative addition and reductive elimination steps, allowing the reaction to proceed under milder conditions and with less reactive aryl chlorides or bromides. yonedalabs.comorganic-chemistry.org

For the Ullmann reaction , traditional conditions required stoichiometric copper powder at high temperatures. wikipedia.org Modern variations use soluble copper(I) or copper(II) salts with ligands like diamines, phenanthrolines, or acetylacetonates, which create a homogeneous catalytic system that operates under milder conditions and follows a more defined catalytic cycle. wikipedia.org

Reaction Conditions:

Base: In the Suzuki reaction, the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step by activating the boronic acid. youtube.com The strength and nature of the base can affect the reaction rate and the tolerance of various functional groups.

Temperature: Higher temperatures are often required for less reactive aryl halides in both Suzuki and Ullmann couplings to overcome the activation energy of the oxidative addition step. byjus.commdpi.com However, excessively high temperatures can lead to side reactions or catalyst decomposition.

Solvent: The solvent polarity can influence the stability of charged intermediates and the solubility of the reagents. In photocyclization reactions, the choice of solvent is critical to ensure sufficient light penetration and to prevent unwanted side reactions.

The table below details the influence of various parameters on the reaction mechanisms.

| Parameter | Influence on Suzuki Coupling | Influence on Ullmann Coupling | Influence on Mallory Reaction |

| Catalyst/Ligand | Controls rates of oxidative addition/reductive elimination; determines substrate scope. | Affects catalyst solubility and activity; enables milder reaction conditions. | Iodine is a common catalyst for the oxidation step. |

| Temperature | Affects reaction rate, especially for less reactive halides. | Traditionally high temperatures required; modern catalysts lower this requirement. | Generally performed at or below room temperature. |

| Base/Additives | Essential for activating the boronic acid in the transmetalation step. | Often required to facilitate the coupling with nucleophiles (e.g., phenols, amines). | An oxidant (O₂, iodine) is required to trap the dihydro-intermediate. |

| Solvent | Affects solubility and the rate of catalytic steps. | High-boiling polar solvents (DMF, NMP) are common. | Must be transparent to UV light used for irradiation. |

Theoretical Validation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for validating proposed reaction mechanisms, predicting reactivity, and understanding electronic properties. cardiff.ac.ukresearchgate.net

For reactions involving this compound, DFT calculations could provide several key insights:

Transition State Analysis: Locating and analyzing the geometry and vibrational frequencies of transition state structures can confirm the proposed mechanism. For instance, DFT can be used to model the transition state for the oxidative addition of the C-Br bond to a palladium catalyst. researchgate.net

Electronic Properties: DFT can be used to calculate the electronic properties of this compound and its derivatives, such as molecular orbital energies (HOMO/LUMO), charge distributions, and polarizability. mtroyal.cakoyauniversity.org These properties help explain the molecule's reactivity towards electrophiles or nucleophiles and how bromination patterns influence these characteristics. mtroyal.ca For example, calculations on polybrominated diphenyl ethers have shown that electronic properties are highly dependent on the bromination pattern, which in turn correlates with their biological activity. mtroyal.ca

Catalyst-Substrate Interactions: Theoretical studies can model the interaction between the triphenylene substrate and the metal catalyst. This includes understanding how ligands coordinate to the metal center and how this coordination influences the catalytic activity and selectivity of the reaction. cardiff.ac.uk

While specific DFT studies on this compound are not prominent, the methodologies are well-established for related systems like PAHs and brominated aromatic compounds, providing a robust framework for any future computational investigations. researchgate.netnih.gov

Future Directions and Emerging Research Opportunities

Expanding Synthetic Scope and Efficiency

While the synthesis of substituted triphenylenes has been explored, the development of highly efficient and scalable methods for producing 2,11-dibromotriphenylene and its derivatives remains a key research focus. Current strategies often rely on multi-step processes that can be resource-intensive. Future efforts will likely concentrate on more direct and atom-economical synthetic routes.

One promising avenue is the refinement of intramolecular cyclization reactions. For instance, the nickel-mediated Yamamoto coupling of appropriately substituted o-dibromoarenes has shown efficacy in preparing even electron-deficient triphenylenes and could be optimized for the synthesis of this compound. nih.govnih.gov Another approach involves the oxidative trimerization of 1,2-dialkoxybenzenes, which could be adapted to produce the desired dibrominated core. google.com The development of novel catalytic systems that can achieve high regioselectivity and yield in a single step is a significant goal.

Furthermore, exploring mechanochemical and flow chemistry approaches could lead to more sustainable and scalable production methods, reducing solvent waste and reaction times. wikipedia.org

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Method | Precursors | Potential Advantages | Key Research Challenges |

| Yamamoto Coupling | Substituted o-dibromoarenes | Good for electron-deficient systems | Optimization of reaction conditions for high yield and purity |

| Oxidative Trimerization | 1,2-Dialkoxybenzenes | Potentially direct route | Control of regioselectivity to obtain the 2,11-isomer |

| Mechanochemical Synthesis | Solid-state reactants | Reduced solvent usage, potential for scalability | Adapting photochemical methods to solid-state reactions |

| Flow Chemistry | Continuously fed reactants | Precise control over reaction parameters, enhanced safety | Reactor design and optimization for specific reaction kinetics |

Advanced Functionalization for Tailored Properties

The two bromine atoms in this compound serve as versatile handles for a wide array of post-synthetic modifications, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the precise tuning of the molecule's electronic, optical, and physical properties.